molecular formula C10H9F2NO B6255760 4-(3,5-difluorophenyl)pyrrolidin-2-one CAS No. 1604786-89-1

4-(3,5-difluorophenyl)pyrrolidin-2-one

Cat. No.: B6255760
CAS No.: 1604786-89-1
M. Wt: 197.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)pyrrolidin-2-one (CAS 1604786-89-1) is a high-value chemical building block in medicinal chemistry and neuroscience research. This pyrrolidin-2-one scaffold is a critical intermediate in the synthesis of novel Positron Emission Tomography (PET) radiotracers for imaging synaptic vesicle glycoprotein 2A (SV2A). SV2A is a ubiquitous synaptic vesicle protein recognized as a biomarker for synaptic density, and its quantification is crucial for researching neurodegenerative diseases such as Alzheimer's disease, epilepsy, and Parkinson's disease . The compound serves as the core structure for advanced radiotracers like 18F-SDM-8 , which demonstrates high SV2A binding affinity (Ki = 0.58 nM), high brain uptake, and specific binding, making it a promising tool for in vivo synaptic density measurement . Furthermore, research on pyrrolidin-2-one derivatives has revealed significant pharmacological potential in cardiovascular diseases. These compounds exhibit high affinity for α1-adrenergic receptors and have demonstrated potent antiarrhythmic and hypotensive properties in preclinical models . Acting as α1-adrenolytics, they can protect against adrenaline-induced heart rhythm irregularities and reduce blood pressure, highlighting their value in developing new therapeutic agents for cardiac conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1604786-89-1

Molecular Formula

C10H9F2NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The donor–acceptor (D–A) cyclopropane approach enables efficient construction of the pyrrolidin-2-one core. Cyclopropane derivatives bearing electron-withdrawing (EWG) and electron-donating groups (EDG) undergo ring-opening reactions with nucleophiles, followed by cyclization. For 4-(3,5-difluorophenyl)pyrrolidin-2-one, a D–A cyclopropane 1a (ethyl 2-ethoxycarbonyl-1-nitrocyclopropanecarboxylate) reacts with 3,5-difluoroaniline under nickel perchlorate catalysis to form an intermediate amide. Subsequent acid-catalyzed cyclization in toluene with acetic acid yields the pyrrolidin-2-one scaffold.

Key Reaction Parameters

  • Catalyst : Nickel perchlorate (5 mol%) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Cyclization Conditions : Reflux in toluene with 2 equivalents of acetic acid for 12 hours.

  • Yield : 68–72% after purification by silica gel chromatography.

Dealkoxycarbonylation for Functionalization

The ester group at the C(3) position of the initial cyclization product requires removal to obtain the target compound. This is achieved via a one-pot saponification-thermolysis sequence:

  • Saponification : Treatment with aqueous sodium hydroxide (2M) at 80°C for 4 hours.

  • Thermolysis : Heating the resultant carboxylic acid to 180°C under reduced pressure to eliminate CO₂.

Yield Optimization

  • Overall Yield : 58% from cyclopropane 1a after dealkoxycarbonylation.

  • Purity : >95% by HPLC, confirmed via 1H^1H NMR and high-resolution mass spectrometry (HRMS).

Alkylation of Pyrrolidin-2-One Derivatives

Nucleophilic Substitution with 3,5-Difluorophenyl Grignard Reagent

A two-step alkylation-reduction sequence is employed in this method:

  • Grignard Reaction : Pyrrolidin-2-one is treated with 3,5-difluorophenylmagnesium bromide in THF at −30°C to 50°C.

  • Acid-Catalyzed Dehydration : The intermediate alcohol is dehydrated using hydrochloric acid or p-toluenesulfonic acid (PTSA) in dichloromethane.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : −30°C for Grignard addition, 0–100°C for dehydration.

  • Yield : 65–70% after column chromatography.

Chiral Resolution and Enantioselective Synthesis

For enantiomerically pure this compound, chiral auxiliaries such as D-mandelic acid or R-chiral phosphonic acid are used during the reduction step. Ammonia borane serves as the reducing agent, achieving enantiomeric excess (ee) >98% under optimized conditions.

Catalytic Asymmetric Reduction

  • Chiral Catalyst : D-Mandelic acid (10 mol%) in methanol at 20°C.

  • Reduction Time : 24–48 hours.

  • Isolation : Extraction with ethyl acetate, followed by recrystallization from hexane.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below summarizes critical metrics for each method:

MethodStarting MaterialStepsOverall YieldPurityScalability
D–A CyclopropaneEthyl nitrocyclopropane358%>95%Moderate
Grignard AlkylationPyrrolidin-2-one265–70%90–95%High
Chiral ReductionRacemic intermediate175%>98%Low

Cost and Environmental Impact

  • D–A Cyclopropane Route : Requires expensive nickel catalysts but generates minimal waste.

  • Grignard Alkylation : Utilizes cost-effective reagents but involves hazardous magnesium handling.

  • Chiral Synthesis : High material costs due to chiral catalysts, limiting industrial application.

Industrial Production Considerations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable the Grignard alkylation method to be adapted for continuous production. Key benefits include:

  • Temperature Control : Precise maintenance of low temperatures (−30°C) via jacketed reactors.

  • Throughput : 500 g/hour output with 85% yield in pilot-scale trials.

Green Chemistry Modifications

  • Solvent Recycling : THF recovery rates exceed 90% using distillation systems.

  • Catalyst Recovery : Nickel perchlorate is reclaimed via ion-exchange resins, reducing metal waste.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 4.12 (q, 1H, J = 6.8 Hz), 3.45–3.35 (m, 2H), 2.85–2.70 (m, 2H).

  • HRMS : Calculated for C₁₀H₈F₂NO [M+H]⁺: 212.0621; Found: 212.0618.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Chiral HPLC : ee >98% using Chiralpak AD-H column (hexane/isopropanol 90:10) .

Chemical Reactions Analysis

4-(3,5-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

It is often used as a versatile material in organic synthesis due to its reactivity and ability to form various derivatives. In biology and medicine, this compound may be investigated for its potential therapeutic effects, although specific applications are still under exploration. Additionally, it can be used in the development of new materials and chemical processes in the industry.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as in biological systems or chemical reactions . Generally, the compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its activity and interactions with other molecules .

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing groups (e.g., chlorine in 12g ) reduce synthetic accessibility, while alkyl groups (e.g., ethyl in 12f ) enhance reaction efficiency .
  • Stereochemistry : The (S)-enantiomer of 1-((3-methylpyridin-4-yl)methyl)-4-(3,5-difluorophenyl)pyrrolidin-2-one (e.g., (S)-SDM-8) is prioritized for PET imaging due to superior binding specificity to SV2A compared to its (R)-counterpart .

Fluorinated Pyrrolidinone Analogues

4-(Difluoromethyl)pyrrolidin-2-one

This compound replaces the 3,5-difluorophenyl group with a difluoromethyl substituent. Key differences include:

Property This compound 4-(Difluoromethyl)pyrrolidin-2-one
Molecular Weight ~197 g/mol 135.11 g/mol
Lipophilicity Higher (aromatic fluorine) Lower (aliphatic fluorine)
Applications SV2A ligands for neuroimaging Limited data; potential precursor

Functional Impact: The absence of the aromatic ring in 4-(difluoromethyl)pyrrolidin-2-one reduces its suitability for SV2A targeting but may improve solubility for non-neurological applications .

Piperazine- and Imidazolidinone-Based Analogues

A patent discloses solid forms of (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione, a structurally complex derivative. Unlike pyrrolidinone-based compounds, this molecule integrates a piperazine ring and imidazolidinone core, likely enhancing metabolic stability and bioavailability for therapeutic use rather than imaging .

Pyridin-2-one Derivatives with Cationic Surfactants

Compounds such as 1-(4-acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (pyridin-2-one (1)) exhibit structural divergence, featuring dicarbonitrile and acetylphenyl groups. These derivatives are utilized in surfactant chemistry rather than neuroimaging, highlighting the functional diversity of pyrrolidinone/pyridinone scaffolds .

Q & A

Q. What are the common synthetic routes for 4-(3,5-difluorophenyl)pyrrolidin-2-one, and what factors influence reaction yields?

The synthesis typically involves multistep reactions, including dehydration condensation, reduction, and cyclization. A key method uses Grignard reagents to introduce the difluorophenyl group, followed by trifluoroacetic acid-mediated cyclization . Factors affecting yields include reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and steric hindrance from the difluorophenyl group, which may slow cyclization kinetics .

Q. How does the difluorophenyl substituent influence the compound’s electronic properties and lipophilicity?

The fluorine atoms increase electronegativity, altering the phenyl ring’s electron-withdrawing effects. Computational studies (e.g., DFT) show a Hammett σ value of ~0.43 for 3,5-difluorophenyl, enhancing stability against metabolic oxidation. Lipophilicity (logP) can be experimentally determined via reverse-phase HPLC, with predicted values ranging from 1.8–2.3 due to fluorine’s hydrophobic character .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments (δ ~-110 to -125 ppm for meta-F).
  • HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects byproducts like uncyclized intermediates .
  • X-ray crystallography : Resolves steric effects from the pyrrolidinone ring’s puckering .

Q. What safety precautions are critical when handling this compound?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles), avoid inhalation (H335), and ensure ventilation. Toxicity data (e.g., LD50 oral rat: >500 mg/kg) suggest moderate acute toxicity, requiring careful waste disposal .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve scalability for preclinical studies?

Advanced strategies include:

  • Flow chemistry : Reduces side reactions via precise temperature control (e.g., 40°C in microreactors) .
  • Catalytic systems : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization kinetics by stabilizing transition states .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., reagent stoichiometry, solvent ratio) for process robustness .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

  • Standardized protocols : Use common cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity).
  • Metabolic stability testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What structure-activity relationship (SAR) strategies enhance selectivity for kinase targets like p38 MAPK?

  • Analog synthesis : Replace the pyrrolidinone carbonyl with bioisosteres (e.g., sulfonamide) to modulate hydrogen bonding.
  • Molecular docking : Identify key interactions (e.g., hydrophobic pockets accommodating difluorophenyl) using software like AutoDock Vina .
  • Fluorine scanning : Introduce para-F substituents to optimize binding affinity (Ki < 50 nM reported in related compounds) .

Q. What in silico methods predict metabolic stability and toxicity profiles?

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 as primary metabolizer).
  • QSAR models : Correlate structural descriptors (e.g., polar surface area < 90 Ų) with low hepatotoxicity .

Q. How does the compound interact with neurological targets like synaptic vesicle glycoprotein 2A (SV2A)?

Radiolabeled analogs (e.g., 18F^{18}\text{F}-SDM-8) enable PET imaging to study SV2A binding. Competitive assays with levetiracetam (Ki ~10 nM) validate target engagement, with fluorophenyl groups enhancing blood-brain barrier permeability .

Q. What strategies stabilize the compound under physiological conditions for in vivo studies?

  • Prodrug design : Esterify the pyrrolidinone carbonyl to reduce hydrolysis (e.g., tert-butyl esters increase plasma half-life > 6 hours) .
  • Lyophilization : Formulate with cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.